REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:21])[CH:5]([NH:11][S:12]([CH2:15][CH2:16][CH2:17][N:18]=[N+]=[N-])(=[O:14])=[O:13])[C:6]([O:8][CH2:9][CH3:10])=[O:7])[CH3:2].[H][H]>C(O)C.[Pd]>[CH2:9]([O:8][C:6](=[O:7])[CH:5]([NH:11][S:12]([CH2:15][CH2:16][CH2:17][NH2:18])(=[O:13])=[O:14])[C:4]([O:3][CH2:1][CH3:2])=[O:21])[CH3:10]
|
Name
|
|
Quantity
|
27.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(C(=O)OCC)NS(=O)(=O)CCCN=[N+]=[N-])=O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through a pad of Celite
|
Type
|
ADDITION
|
Details
|
a solution of 1 N HCl in ethanol (10 mL) was added to the filtrate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by column chromatography on Al2O3
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(C(=O)OCC)NS(=O)(=O)CCCN)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.84 g | |
YIELD: CALCULATEDPERCENTYIELD | 105.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |